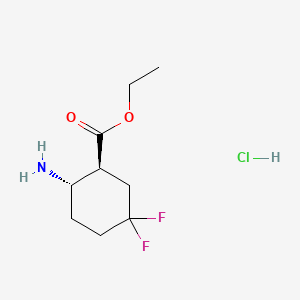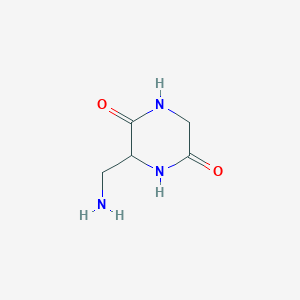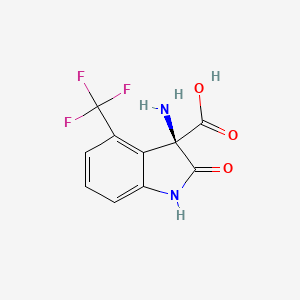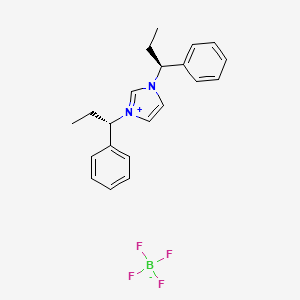
(E)-3-methoxyacryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Methoxyacryloyl chloride is an organic compound characterized by its molecular structure, which includes a methoxy group attached to an acryloyl chloride moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-Methoxyacryloyl chloride can be synthesized through several methods. One common approach involves the reaction of methoxyacrylic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors, where methoxyacrylic acid is reacted with thionyl chloride in a controlled environment. This method ensures high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Methoxyacryloyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methoxyacrylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of methoxyethylamine.
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution reactions typically require nucleophiles like amines or alcohols, and may be carried out in solvents such as dichloromethane (DCM).
Major Products Formed:
Oxidation: Methoxyacrylic acid derivatives
Reduction: Methoxyethylamine
Substitution: Various amides, esters, and ethers
Scientific Research Applications
(E)-3-Methoxyacryloyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:
Chemistry: As a reagent in organic synthesis, it is used to create complex molecules and intermediates.
Biology: It is employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which (E)-3-Methoxyacryloyl chloride exerts its effects involves its reactivity with various functional groups. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
Acryloyl chloride
Methacryloyl chloride
Vinyl chloride
Benzoyl chloride
Properties
Molecular Formula |
C4H5ClO2 |
|---|---|
Molecular Weight |
120.53 g/mol |
IUPAC Name |
(E)-3-methoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C4H5ClO2/c1-7-3-2-4(5)6/h2-3H,1H3/b3-2+ |
InChI Key |
BONJIDVJFLTCSE-NSCUHMNNSA-N |
Isomeric SMILES |
CO/C=C/C(=O)Cl |
Canonical SMILES |
COC=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)




![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)


![7-(3-(5-formyl-1H-benzo[d][1,2,3]triazol-1-yl)propyl)-7-azaspiro[3.5]nonan-2-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B15362403.png)


![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)


